Cas no 189330-07-2 (3-ethylthiophene-2-carboxamide)

3-Ethylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with an ethyl group at the 3-position and a carboxamide functional group at the 2-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The carboxamide moiety enhances hydrogen-bonding potential, improving solubility and reactivity in coupling reactions. Its ethyl substituent offers moderate steric influence, balancing reactivity and stability. The compound is valuable in medicinal chemistry for designing bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity grades ensure consistent performance in research and industrial processes. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and oxidation.
3-ethylthiophene-2-carboxamide structure
189330-07-2 structure
Product Name:3-ethylthiophene-2-carboxamide
CAS No:189330-07-2
MF:C7H9NOS
MW:155.217460393906
CID:115614
PubChem ID:18938160
Update Time:2025-11-02

3-ethylthiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxamide,3-ethyl-
    • 2-Thiophenecarboxamide,3-ethyl-(9CI)
    • SY140926
    • EN300-103749
    • AKOS010599977
    • Z803943296
    • SCHEMBL2279587
    • 189330-07-2
    • MFCD14651013
    • CHEMBL4541698
    • 3-ethylthiophene-2-carboxamide
    • Inchi: 1S/C7H9NOS/c1-2-5-3-4-10-6(5)7(8)9/h3-4H,2H2,1H3,(H2,8,9)
    • InChI Key: SKNSXXSGTWIJSL-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(N)=O)CC

Computed Properties

  • Exact Mass: 155.04
  • Monoisotopic Mass: 155.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.3A^2
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 282.7±28.0 °C at 760 mmHg
  • Flash Point: 124.8±24.0 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-ethylthiophene-2-carboxamide Security Information

3-ethylthiophene-2-carboxamide Pricemore >>

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Additional information on 3-ethylthiophene-2-carboxamide

3-Ethylthiophene-2-carboxamide (CAS 189330-07-2): A Comprehensive Overview of Properties and Applications

The 3-ethylthiophene-2-carboxamide (CAS 189330-07-2) is an important heterocyclic compound that has gained significant attention in various scientific and industrial applications. As a derivative of thiophene, this compound exhibits unique chemical properties that make it valuable in pharmaceutical research, material science, and specialty chemical synthesis. The growing interest in thiophene derivatives and their carboxamide functional groups has positioned this compound as a subject of ongoing research and development.

Chemically, 3-ethylthiophene-2-carboxamide belongs to the class of heteroaromatic compounds, characterized by its five-membered ring structure containing sulfur. The presence of both ethyl and carboxamide substituents on the thiophene ring gives this molecule distinct electronic and steric properties. Researchers have particularly focused on its hydrogen bonding capacity and molecular interactions, which are crucial for its applications in drug design and material engineering.

In pharmaceutical applications, 3-ethylthiophene-2-carboxamide serves as a valuable building block for drug discovery. Its structural features make it an attractive scaffold for developing small molecule therapeutics targeting various biological pathways. Recent studies have explored its potential in designing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorders. The compound's bioavailability profile and metabolic stability are subjects of active investigation in medicinal chemistry.

The material science field has also benefited from the unique properties of 3-ethylthiophene-2-carboxamide. Its conjugated system and electron-rich nature make it suitable for developing organic semiconductors and conductive polymers. Researchers are exploring its incorporation into organic electronic devices, including OLEDs and organic photovoltaics, where its charge transport properties can be optimized through molecular engineering.

Synthetic approaches to 3-ethylthiophene-2-carboxamide typically involve multistep organic synthesis starting from commercially available thiophene derivatives. Modern green chemistry techniques have been applied to improve the efficiency and sustainability of its production. Recent advancements in catalytic methods and flow chemistry have significantly enhanced the scalability of this compound's synthesis while reducing environmental impact.

The analytical characterization of 3-ethylthiophene-2-carboxamide employs various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about its molecular structure, purity, and polymorphic forms, which are critical for quality control in research and industrial applications. The compound's spectroscopic fingerprints are well-documented in scientific literature, facilitating its identification and characterization.

Market trends indicate growing demand for specialized thiophene-based compounds like 3-ethylthiophene-2-carboxamide. The global market for fine chemicals and pharmaceutical intermediates continues to expand, driven by increasing research activities in drug discovery and advanced materials. Suppliers and manufacturers are focusing on improving production processes to meet the rising demand for high-purity heterocyclic building blocks.

Safety considerations for handling 3-ethylthiophene-2-carboxamide follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during handling. The compound's material safety data provides comprehensive guidance on storage conditions and handling procedures to ensure workplace safety.

Future research directions for 3-ethylthiophene-2-carboxamide include exploring its potential in bioconjugation chemistry and drug delivery systems. The compound's versatility as a molecular scaffold offers numerous opportunities for structural modifications to achieve desired physicochemical properties. Ongoing studies are investigating its role in developing targeted therapies and smart materials with responsive characteristics.

For researchers and industry professionals seeking high-quality 3-ethylthiophene-2-carboxamide, several reputable suppliers offer the compound in various quantities and purity grades. When sourcing this material, it's essential to verify certificates of analysis and ensure compliance with relevant quality standards. The compound's CAS number 189330-07-2 serves as a unique identifier for precise specification and procurement.

In conclusion, 3-ethylthiophene-2-carboxamide represents a versatile and valuable compound with wide-ranging applications across multiple scientific disciplines. Its unique structural features and functional groups continue to inspire innovation in pharmaceutical development, material science, and chemical synthesis. As research progresses, we can anticipate new discoveries and applications that will further enhance the importance of this thiophene derivative in scientific and industrial contexts.

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